molecular formula C9H20N2 B8429763 2-(3-Aminopropyl)-cyclohexylamine CAS No. 29667-75-2

2-(3-Aminopropyl)-cyclohexylamine

Cat. No. B8429763
M. Wt: 156.27 g/mol
InChI Key: HZLNPTRTHJTESP-UHFFFAOYSA-N
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Patent
US05239120

Procedure details

Example 3 was repeated except that 29.7 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.189 mole) and 1,200 ml of liquid ammonia (720 g, 42.4 moles) were passed upwardly through the first reactor, per hour, at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 125 standard liters (5.6 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 125° C. After an on-stream time of 17.8 hours the separation and distillation measures as per Example 2 had yielded, besides 66.4 g of decahydroquinoline, 365 g of 2-(3-aminopropyl)-cyclohexylamine. The yield of 2-(3-aminopropyl)-cyclohexylamine was 69.7% of theory.
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
720 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
125
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].[NH3:12].[H][H]>>[NH:2]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][CH2:1]1.[NH2:2][CH2:1][CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[NH2:12]

Inputs

Step One
Name
Quantity
29.7 g
Type
reactant
Smiles
C(#N)CCC1C(CCCC1)=O
Step Two
Name
Quantity
720 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
125
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
liquid
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
were passed upwardly through the first reactor, per hour, at a pressure of 250 bar
CUSTOM
Type
CUSTOM
Details
a temperature of 70° C
CUSTOM
Type
CUSTOM
Details
the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
CUSTOM
Type
CUSTOM
Details
a temperature of 125° C
CUSTOM
Type
CUSTOM
Details
After an on-stream time of 17.8 hours the separation and distillation measures as per Example 2
Duration
17.8 h

Outcomes

Product
Name
Type
product
Smiles
N1CCCC2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 66.4 g
Name
Type
product
Smiles
NCCCC1C(CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 365 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05239120

Procedure details

Example 3 was repeated except that 29.7 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.189 mole) and 1,200 ml of liquid ammonia (720 g, 42.4 moles) were passed upwardly through the first reactor, per hour, at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 125 standard liters (5.6 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 125° C. After an on-stream time of 17.8 hours the separation and distillation measures as per Example 2 had yielded, besides 66.4 g of decahydroquinoline, 365 g of 2-(3-aminopropyl)-cyclohexylamine. The yield of 2-(3-aminopropyl)-cyclohexylamine was 69.7% of theory.
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
720 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
125
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].[NH3:12].[H][H]>>[NH:2]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][CH2:1]1.[NH2:2][CH2:1][CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[NH2:12]

Inputs

Step One
Name
Quantity
29.7 g
Type
reactant
Smiles
C(#N)CCC1C(CCCC1)=O
Step Two
Name
Quantity
720 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
125
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
liquid
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
were passed upwardly through the first reactor, per hour, at a pressure of 250 bar
CUSTOM
Type
CUSTOM
Details
a temperature of 70° C
CUSTOM
Type
CUSTOM
Details
the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
CUSTOM
Type
CUSTOM
Details
a temperature of 125° C
CUSTOM
Type
CUSTOM
Details
After an on-stream time of 17.8 hours the separation and distillation measures as per Example 2
Duration
17.8 h

Outcomes

Product
Name
Type
product
Smiles
N1CCCC2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 66.4 g
Name
Type
product
Smiles
NCCCC1C(CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 365 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05239120

Procedure details

Example 3 was repeated except that 29.7 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.189 mole) and 1,200 ml of liquid ammonia (720 g, 42.4 moles) were passed upwardly through the first reactor, per hour, at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 125 standard liters (5.6 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 125° C. After an on-stream time of 17.8 hours the separation and distillation measures as per Example 2 had yielded, besides 66.4 g of decahydroquinoline, 365 g of 2-(3-aminopropyl)-cyclohexylamine. The yield of 2-(3-aminopropyl)-cyclohexylamine was 69.7% of theory.
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
720 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
125
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].[NH3:12].[H][H]>>[NH:2]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][CH2:1]1.[NH2:2][CH2:1][CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[NH2:12]

Inputs

Step One
Name
Quantity
29.7 g
Type
reactant
Smiles
C(#N)CCC1C(CCCC1)=O
Step Two
Name
Quantity
720 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
125
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
liquid
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
were passed upwardly through the first reactor, per hour, at a pressure of 250 bar
CUSTOM
Type
CUSTOM
Details
a temperature of 70° C
CUSTOM
Type
CUSTOM
Details
the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
CUSTOM
Type
CUSTOM
Details
a temperature of 125° C
CUSTOM
Type
CUSTOM
Details
After an on-stream time of 17.8 hours the separation and distillation measures as per Example 2
Duration
17.8 h

Outcomes

Product
Name
Type
product
Smiles
N1CCCC2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 66.4 g
Name
Type
product
Smiles
NCCCC1C(CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 365 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05239120

Procedure details

Example 3 was repeated except that 29.7 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.189 mole) and 1,200 ml of liquid ammonia (720 g, 42.4 moles) were passed upwardly through the first reactor, per hour, at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 125 standard liters (5.6 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 125° C. After an on-stream time of 17.8 hours the separation and distillation measures as per Example 2 had yielded, besides 66.4 g of decahydroquinoline, 365 g of 2-(3-aminopropyl)-cyclohexylamine. The yield of 2-(3-aminopropyl)-cyclohexylamine was 69.7% of theory.
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
720 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
125
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].[NH3:12].[H][H]>>[NH:2]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][CH2:1]1.[NH2:2][CH2:1][CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[NH2:12]

Inputs

Step One
Name
Quantity
29.7 g
Type
reactant
Smiles
C(#N)CCC1C(CCCC1)=O
Step Two
Name
Quantity
720 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
125
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
liquid
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
were passed upwardly through the first reactor, per hour, at a pressure of 250 bar
CUSTOM
Type
CUSTOM
Details
a temperature of 70° C
CUSTOM
Type
CUSTOM
Details
the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
CUSTOM
Type
CUSTOM
Details
a temperature of 125° C
CUSTOM
Type
CUSTOM
Details
After an on-stream time of 17.8 hours the separation and distillation measures as per Example 2
Duration
17.8 h

Outcomes

Product
Name
Type
product
Smiles
N1CCCC2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 66.4 g
Name
Type
product
Smiles
NCCCC1C(CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 365 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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